molecular formula C12H13NO3S B580894 3-Ethynyl-1-tosylazetidin-3-OL CAS No. 1349199-60-5

3-Ethynyl-1-tosylazetidin-3-OL

Cat. No. B580894
M. Wt: 251.3
InChI Key: HZMIQKHGXQUABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Ethynyl-1-tosylazetidin-3-OL” is a chemical compound with the CAS Number: 1349199-60-5 . It has a molecular weight of 251.31 . The IUPAC name for this compound is 3-ethynyl-1-tosylazetidin-3-ol .


Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 tertiary alcohol, 1 sulfonamide (thio-/dithio-), and 1 Azetidine .


Physical And Chemical Properties Analysis

The compound is a yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

3-Ethynyl-1-tosylazetidin-3-OL is involved in various synthetic routes and chemical reactions, demonstrating its versatility in organic synthesis. A notable application includes its role in the efficient synthesis of amino azetidines. For instance, an efficient two-step synthesis of 3-amino-1-benzhydrylazetidine showcases the use of 1-benzhydrylazetidin-3-ol, highlighting the utility of azetidine derivatives in synthetic chemistry (Li et al., 2006). Similarly, advancements in the preparation of 1-benzhydrylazetidin-3-ol through an improved synthesis method underline its importance in the efficient production of pharmaceutical moieties, emphasizing the compound's pivotal role in streamlining synthetic routes and enhancing product purity (Reddy et al., 2010).

Novel Synthetic Methods

Research has also focused on developing novel methods for the introduction of ethynyl groups, a key functionalization strategy in organic synthesis. For example, a radical method for the stereoselective introduction of an ethynyl group was developed, showcasing the innovative approach to functionalize molecules, potentially applicable to derivatives of 3-Ethynyl-1-tosylazetidin-3-OL (Sukeda et al., 2003). This method's significance lies in its ability to introduce ethynyl groups in various five- and six-membered-ring iodohydrins, indicating its broader applicability in synthesizing novel compounds.

Applications in Nucleoside Analogs

The compound's relevance extends to the synthesis of nucleoside analogs, where ethynylated derivatives play a crucial role. For instance, the synthesis and investigation of 4'-C-ethynyl-2',3'-dideoxynucleoside analogs underscore the compound's potential in developing antiviral agents, reflecting its contribution to medicinal chemistry and drug discovery (Siddiqui et al., 2004). The study of such analogs is vital for understanding the structural requirements for antiviral activity and could inspire the design of new therapeutics based on azetidine derivatives.

Chemical Reactivity and Modifications

Further research delves into the chemical reactivity and modification strategies for azetidine and ethynyl-bearing compounds. The study on N-tosylphenylaziridine versus N-tosylphenylazetidine in heterocyclization reactions presents a comparative analysis of their reactivity, offering insights into the synthesis of complex molecules and potentially guiding future modifications of 3-Ethynyl-1-tosylazetidin-3-OL derivatives (Ungureanu et al., 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

3-ethynyl-1-(4-methylphenyl)sulfonylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-3-12(14)8-13(9-12)17(15,16)11-6-4-10(2)5-7-11/h1,4-7,14H,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMIQKHGXQUABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-1-tosylazetidin-3-OL

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